
3,4'-Dimethoxychalcone
説明
Overview of Chalcones as a Prominent Class of Natural and Synthetic Compounds in Academic Inquiry
Chalcones represent a significant class of organic compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone. nih.gov This core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. bohrium.com The name "chalcone" originates from the Greek word "chalcos," meaning bronze, which alludes to the characteristic colors of many of these naturally occurring compounds. nih.govacs.org Chalcones are widely distributed in the plant kingdom, found in fruits, vegetables, and teas, where they serve as precursors for the biosynthesis of flavonoids and isoflavonoids. nih.govmdpi.com
In the realm of medicinal chemistry, chalcones are recognized as a "privileged structure". nih.gov This term refers to a molecular scaffold that is capable of binding to multiple biological targets, thus exhibiting a wide range of biological activities. nih.gov The synthetic accessibility of the chalcone framework, primarily through the Claisen-Schmidt condensation reaction, has further fueled extensive research into this class of compounds. nih.govbohrium.com This straightforward synthesis allows for the creation of a vast library of derivatives with diverse substitution patterns on the aromatic rings, leading to a broad spectrum of pharmacological effects. nih.govmdpi.com
The biological activities attributed to chalcones are numerous and well-documented, including anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral properties. bohrium.commdpi.comwisdomlib.org The α,β-unsaturated ketone moiety is a key structural feature responsible for much of their reactivity and biological potential. mdpi.comontosight.ai Chalcones can exist as cis and trans isomers, with the trans isomer being the more thermodynamically stable and common form. nih.gov
Significance of 3,4'-Dimethoxychalcone within Chalcone Research
Within the broad family of chalcones, this compound has emerged as a compound of particular interest in contemporary research. Its structure is distinguished by the specific placement of two methoxy (-OCH3) groups: one at the 3-position of the B-ring and the other at the 4'-position of the A-ring. This specific substitution pattern creates an asymmetrical distribution of electron-donating groups, which influences the molecule's electronic properties, conformation, and ultimately its biological activity.
The significance of this compound lies in its diverse and potent biological activities, which include anti-inflammatory, antioxidant, and anticancer effects. ontosight.ai For instance, it has been shown to exhibit anti-inflammatory activity by downregulating key inflammatory pathways. Furthermore, research has highlighted its potential in cancer therapeutics, with studies demonstrating its ability to induce autophagy, a cellular self-cleaning process, which can have implications for both cancer treatment and neuroprotection. The compound's ability to modulate cellular pathways such as those involving Transcription Factor EB (TFEB) underscores its importance as a tool for studying fundamental biological processes.
Historical Context of Research on this compound
The historical roots of chalcone chemistry date back to 1881, with the pioneering synthesis of the basic chalcone scaffold by Claisen and Claperède. This foundational work opened the door to the exploration of a vast array of chalcone derivatives. While the broader class of chalcones has been a subject of scientific inquiry for over a century, dedicated research into specific derivatives like this compound is a more recent development, driven by advancements in screening techniques and a deeper understanding of molecular biology.
Initial research on many chalcones often focused on their synthesis and basic chemical characterization. The most common method for synthesizing this compound is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of 3-methoxybenzaldehyde and 4'-methoxyacetophenone.
In recent years, the focus has shifted significantly towards elucidating the specific biological activities and mechanisms of action of individual chalcone derivatives. Studies have explored the anti-inflammatory effects of this compound, demonstrating its ability to inhibit the production of inflammatory mediators. A significant area of contemporary research revolves around its role as an inducer of autophagy, a process critical for cellular homeostasis and implicated in various diseases. This has led to investigations into its potential as a caloric restriction mimetic, a compound that mimics the health-promoting effects of reduced calorie intake. adipogen.comembopress.org Research has also delved into its potential applications in cancer therapy and neuroprotective strategies.
Chemical and Physical Properties of this compound
Property | Value |
Molecular Formula | C₁₇H₁₆O₃ |
Molecular Weight | 268.31 g/mol |
CAS Number | 52182-14-6 |
IUPAC Name | (E)-1-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
Appearance | White to yellow crystalline powder adipogen.com |
Solubility | Soluble in DMSO adipogen.com |
Reported Biological Activities of this compound
Biological Activity | Research Finding |
Anti-inflammatory | Downregulates the NF-κB pathway. |
Autophagy Induction | Activates Transcription Factor EB (TFEB), a key regulator of autophagy and lysosomal biogenesis. |
Anticancer Potential | Improves the efficacy of anticancer chemotherapy in vivo. embopress.org |
Neuroprotective | Reduced motor neuron death and enhanced recovery after spinal cord injury in a research study. |
特性
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-12H,1-2H3/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAKRWFRWHZVCZ-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52182-14-6 | |
Record name | 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052182146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
What experimental methods are used to evaluate 3,4-DC-induced autophagy in spinal cord injury (SCI) models?
Basic Research Focus
To assess autophagy, researchers typically measure LC3-II puncta via immunofluorescence (indicating autophagosome formation) and quantify autophagy-related proteins (e.g., Beclin1, VPS34, CTSD) using Western blotting (WB). qPCR is employed to analyze mRNA levels of autophagy genes (e.g., Becn1, Map1lc3b) normalized to β-actin .
Advanced Research Focus
Advanced studies integrate transcriptomic data (RNA sequencing) to identify autophagy-related pathways modulated by 3,4-DC. Dual-luciferase reporter assays with CLEAR-box sequences (e.g., in the CTSD promoter) can validate TFEB transcriptional activity . Additionally, lysosomal biogenesis is assessed via nuclear translocation of TFEB using immunofluorescence and nuclear/cytosolic fractionation .
How does 3,4-DC inhibit pyroptosis and necroptosis in SCI, and how can these pathways be experimentally distinguished?
Basic Research Focus
Pyroptosis is evaluated by measuring NLRP3 inflammasome components (NLRP3, ASC, caspase-1) and downstream cytokines (IL-1β, IL-18) via WB and ELISA. Gasdermin D (GSDMD-N) cleavage is a key marker . Necroptosis is assessed by quantifying RIPK1, RIPK3, and MLKL phosphorylation (p-RIPK1, p-MLKL) using phospho-specific antibodies in WB .
Advanced Research Focus
To resolve crosstalk between pyroptosis and necroptosis, co-immunoprecipitation (Co-IP) can identify protein interactions (e.g., RIPK1-NLRP3). Genetic knockdown (siRNA/AAV-shRNA) of Txnip or Nlrp3 helps isolate pathway-specific effects. Single-cell RNA sequencing may reveal cell-type-specific responses to 3,4-DC in glial vs. neuronal populations .
What methodologies confirm TFEB activation by 3,4-DC, and how is its role in neuroprotection validated?
Basic Research Focus
TFEB activation is confirmed via nuclear localization using immunofluorescence (anti-TFEB antibodies) and WB of nuclear lysates. Target gene expression (e.g., Ctsd, Tfeb) is validated by qPCR. CRISPR/Cas9-mediated TFEB knockout or AAV-shRNA knockdown (e.g., AAV-TFEB shRNA) can abrogate 3,4-DC’s effects .
Advanced Research Focus
Chromatin immunoprecipitation (ChIP-seq) identifies TFEB-binding sites in autophagy/lysosomal genes. Functional rescue experiments (e.g., TFEB overexpression in knockdown models) confirm mechanistic specificity. AMPK-TRPML1-calcineurin signaling upstream of TFEB is tested using inhibitors (e.g., Compound C for AMPK, tacrolimus for calcineurin) .
How should researchers design in vivo studies to evaluate 3,4-DC in SCI, and what outcome metrics are critical?
Basic Research Focus
Murine contusion SCI models (e.g., T9-T10 laminectomy with impactor) are standard. Functional recovery is assessed using the Basso Mouse Scale (BMS) and footprint analysis. Histological metrics include Nissl/MAP2 staining for neuronal survival and GFAP staining for glial scar area .
Advanced Research Focus
Longitudinal RNA-seq at multiple post-injury timepoints captures dynamic pathway modulation. Multi-omics integration (proteomics + metabolomics) identifies biomarkers of 3,4-DC efficacy. To address model variability, cross-species validation (e.g., rat vs. mouse) or human organoid models may be employed .
How can contradictions in 3,4-DC’s effects on autophagy and cell death be resolved?
Basic Research Focus
Contradictions may arise from dosage or timing differences. Dose-response curves (e.g., 10–50 mg/kg in vivo) and time-course experiments (e.g., WB at 3, 7, 14 days post-SCI) clarify optimal parameters. Statistical rigor (two-way ANOVA with Tukey’s test) ensures robustness .
Advanced Research Focus
Systems biology approaches (e.g., weighted gene co-expression networks) prioritize key pathways. Pharmacological inhibition (e.g., 3-methyladenine for autophagy, necrostatin-1 for necroptosis) dissects contribution of individual pathways to functional recovery. Single-cell proteomics resolves cell-type-specific responses .
What omics approaches are used to identify 3,4-DC’s off-target effects or novel mechanisms?
Advanced Research Focus
RNA-seq followed by Gene Ontology (GO) and KEGG enrichment analyses highlights enriched pathways (e.g., calcium signaling, oxidative stress). CRISPR-Cas9 screens identify synthetic lethal partners of 3,4-DC. Thermal proteome profiling (TPP) maps direct protein targets .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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